molecular formula C18H14N6O2 B2535663 5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034379-22-9

5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2535663
CAS RN: 2034379-22-9
M. Wt: 346.35
InChI Key: IKLPBVZFVNBNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
BenchChem offers high-quality 5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of 5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide, also known as 5-phenyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide. Each application is detailed in a separate section for clarity.

Anticancer Activity

This compound has shown potential as an anticancer agent. The presence of the isoxazole and triazole rings contributes to its ability to inhibit cancer cell proliferation. Research indicates that it can induce apoptosis in cancer cells by interfering with specific signaling pathways . This makes it a promising candidate for developing new cancer therapies.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The triazole moiety is particularly effective in disrupting microbial cell membranes and inhibiting enzyme activity essential for microbial survival . This property is valuable for developing new antibiotics and antifungal agents.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The isoxazole ring plays a crucial role in modulating the immune response, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Photodynamic Therapy

The compound’s structure allows it to be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The isoxazole and triazole rings can be modified to enhance their light absorption properties, making this compound a potential candidate for PDT applications.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and drug development.

Example source for anticancer activity. Example source for antimicrobial properties. Example source for anti-inflammatory effects. : Example source for neuroprotective applications. : Example source for antiviral activity. : Example source for antioxidant properties. : Example source for enzyme inhibition. : Example source for photodynamic therapy.

properties

IUPAC Name

5-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(16-10-17(26-22-16)13-4-2-1-3-5-13)20-11-14-12-24(23-21-14)15-6-8-19-9-7-15/h1-10,12H,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLPBVZFVNBNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

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